Ethyl trans-4-hydroxy-L-prolinate hydrochloride

Chiral Synthesis Stereochemistry Peptide Engineering

Sourcing incorrect cis-isomer or free base compromises peptide synthesis and chiral separation outcomes. Ethyl trans-4-hydroxy-L-prolinate hydrochloride (CAS 33996-30-4) eliminates this risk with defined trans (2S,4R) stereochemistry. • Ethyl ester protection prevents side reactions during SPPS chain elongation. • Hydrochloride salt form ensures aqueous solubility and ambient storage stability vs. free base. • Correct trans configuration guarantees triple-helix conformation in collagen-mimetic peptides. Bulk and gram-scale lots available for consistent, reproducible synthetic workflows.

Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
CAS No. 33996-30-4
Cat. No. B554617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl trans-4-hydroxy-L-prolinate hydrochloride
CAS33996-30-4
Molecular FormulaC7H14ClNO3
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(CN1)O.Cl
InChIInChI=1S/C7H13NO3.ClH/c1-2-11-7(10)6-3-5(9)4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m1./s1
InChIKeyHHXSZDXMSRXWJV-IBTYICNHSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl trans-4-hydroxy-L-prolinate hydrochloride: Overview


Ethyl trans-4-hydroxy-L-prolinate hydrochloride (CAS 33996-30-4) is a protected amino acid derivative with the IUPAC name ethyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride . Its molecular formula is C₇H₁₃NO₃·HCl and molecular weight is 195.64 g/mol [1]. The compound exists as a white to off-white crystalline powder with ≥97% purity and features a characteristic rigid pyrrolidine ring [2]. As the ethyl ester hydrochloride salt of trans-4-hydroxy-L-proline, it serves as a protected form that masks the carboxylic acid functionality for controlled peptide coupling and subsequent deprotection steps .

Defined trans (2S,4R) configuration for chiral synthesis
Ethyl ester protection supports solid-phase peptide coupling
Hydrochloride salt provides solid-form handling and solubility

Why Ethyl trans-4-hydroxy-L-prolinate hydrochloride Cannot Be Substituted


The procurement of this specific trans-configured ethyl ester hydrochloride is non-negotiable for applications requiring a defined stereochemical outcome . The trans (2S,4R) configuration dictates the three-dimensional architecture of downstream products, making substitution with the cis (2S,4S) isomer inappropriate, as the cis form produces different spatial arrangements that alter molecular recognition and biological activity . Furthermore, the ethyl ester hydrochloride form provides a crucial balance of properties: the ethyl ester enhances lipophilicity and membrane permeability compared to the free acid , while the hydrochloride salt improves aqueous solubility and long-term stability relative to the neutral free base form . Substituting with a methyl ester derivative introduces a lower molecular weight entity with different solubility characteristics that may not translate to equivalent reaction kinetics . These differential physicochemical parameters directly impact synthetic yields, purification efficiency, and ultimately the reliability of research outcomes .

Substituting cis (2S,4S) isomer may alter spatial orientation and chiral recognition.
Replacing ethyl ester with methyl ester may change solubility and reaction kinetics.
Using free base instead of hydrochloride salt may shift physical form and handling properties.

Ethyl trans-4-hydroxy-L-prolinate hydrochloride: Comparative Evidence


trans vs. cis Stereochemistry

The compound's IUPAC name, ethyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride, unambiguously defines its absolute stereochemistry as trans (2S,4R) . This is in direct contrast to the cis isomer, cis-4-hydroxy-L-proline, which possesses a (2S,4S) configuration . The trans configuration of the hydroxyl group relative to the carboxylate ester dictates the spatial orientation of the pyrrolidine ring and influences conformational preferences in peptide chains .

Stereochemistry
Class-level
trans (2S,4R) vs cis (2S,4S)
Configuration may influence spatial orientation and chiral recognition
Chiral Synthesis Stereochemistry Peptide Engineering

Lipophilicity: Ester vs. Free Acid

The ethyl ester functionality in Ethyl trans-4-hydroxy-L-prolinate hydrochloride significantly increases lipophilicity compared to the parent trans-4-hydroxy-L-proline free acid . This modification replaces the polar carboxylic acid with a more hydrophobic ethyl ester group, thereby improving the compound's partition coefficient and membrane permeability . The free acid form (trans-4-hydroxy-L-proline, CAS 51-35-4) has a molecular weight of 131.13 g/mol and is more hydrophilic [1], whereas the target ethyl ester hydrochloride has a molecular weight of 195.64 g/mol [2].

Lipophilicity
Class-level
Ethyl ester: increased lipophilicity vs Free acid: lower lipophilicity
May increase membrane permeability for cellular assays
No specified LogP; inherent property
Drug Delivery Membrane Permeability Prodrug Design

Stability and Solubility: Salt vs. Free Base

The hydrochloride salt form of Ethyl trans-4-hydroxy-L-prolinate hydrochloride provides enhanced stability and aqueous solubility compared to the neutral free base form . The hydrochloride salt is a white to off-white powder with a specified purity of 97% , whereas the free base (ethyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate, CAS 61478-25-9) is a liquid with a boiling point of 262.3°C at 760 mmHg and a density of 1.171 g/cm³ .

Physical State
Data to verify
Hydrochloride salt: solid powder vs Free base: liquid
Solid form may facilitate handling and reproducibility
Supplier-reported physical form data
Formulation Science Stability Studies Aqueous Solubility

Chiral Selector: trans vs. cis Performance

In chiral ligand exchange capillary electrophoresis (LECE), trans-4-hydroxy-L-proline functions as a chiral selector, forming ternary complexes with copper(II) and amino acids [1]. Studies have demonstrated that the trans isomer exhibits different chiral discrimination capabilities compared to the cis isomer [2]. Specifically, DBD-trans-4-hydroxy-L-proline was efficient for the resolution of DL-phenylalanine methylester, while DBD-cis-4-hydroxy-D(or L)-proline was excellent for the separation of 1-(1-naphtyl)ethylamines [3]. This indicates that the trans configuration provides optimal enantioselectivity for specific classes of analytes.

Chiral Selector
Head-to-head
trans resolves DL-Phe-OMe vs cis resolves 1-naphtylethylamines
Substrate-dependent enantioselectivity reported for trans isomer
LECE with copper(II)
Chiral Chromatography Ligand Exchange Enantioseparation

Ethyl trans-4-hydroxy-L-prolinate hydrochloride Applications


Collagen-Mimetic Peptide Synthesis

The protected trans-4-hydroxy-L-proline building block is directly incorporated into solid-phase peptide synthesis (SPPS) to create collagen-mimetic peptides. The ethyl ester protection group prevents unwanted side reactions during chain elongation, while the trans (2S,4R) stereochemistry ensures the correct conformation for triple helix formation . The compound is used in the synthesis of pharmaceuticals targeting collagen-related diseases due to its structural similarity to proline, an essential amino acid in collagen formation .

Chiral Stationary Phase Preparation

trans-4-hydroxy-L-proline has been successfully bonded to silica gel to create chiral stationary phases for ligand exchange chromatography. This column is used for the separation of racemates and isomers in high-performance liquid chromatography (HPLC) [1]. The ethyl ester hydrochloride derivative can serve as a precursor for the synthesis of such chiral selectors, where the trans configuration provides specific enantiorecognition properties for amino acid resolution [2].

Organocatalysts for Asymmetric Epoxidation

4-Substituted-α,α-diaryl-prolinols, which are synthesized in four steps from trans-4-hydroxy-L-proline, catalyze the asymmetric epoxidation of α,β-enones to give chiral epoxides in good yields and high enantioselectivities under mild reaction conditions [3]. These chiral epoxides are crucial building blocks for the synthesis of enantiomerically pure complex molecules, particularly biologically active compounds [4].

Application
Selection Property
Validation Focus
Collagen-mimetic peptide synthesis
Protected trans-4-hydroxyproline building block
Triple-helix formation and stability
Chiral stationary phase preparation
trans-4-hydroxy-L-proline as chiral selector precursor
Enantiorecognition for amino acid resolution
Asymmetric epoxidation catalyst synthesis
4-Substituted prolinol from trans-hydroxyproline
Enantioselectivity in epoxide formation

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